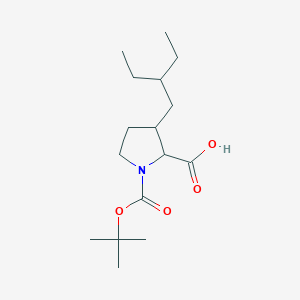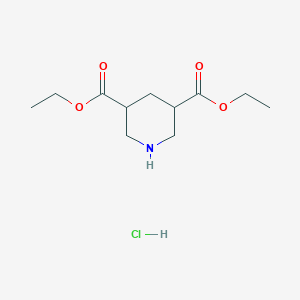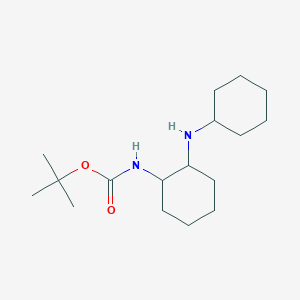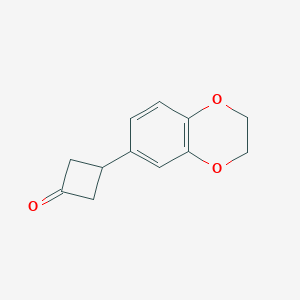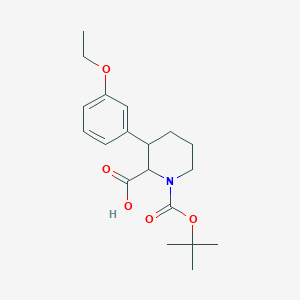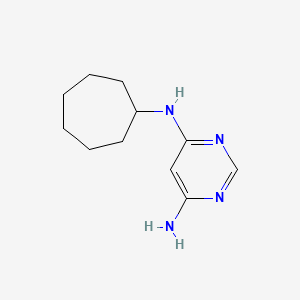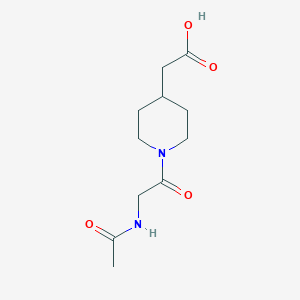
2-(1-(Acetylglycyl)piperidin-4-yl)acetic acid
Übersicht
Beschreibung
“2-(1-(Acetylglycyl)piperidin-4-yl)acetic acid” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “2-(1-(Acetylglycyl)piperidin-4-yl)acetic acid” would be based on this basic piperidine structure.Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen
Drug Synthesis and Design
Piperidine derivatives, including 2-(1-(Acetylglycyl)piperidin-4-yl)acetic acid, are pivotal in drug design due to their presence in many pharmaceutical classes. They serve as key synthetic blocks for constructing drugs, particularly due to their versatile pharmacological properties .
Anticancer Agents
Research indicates that piperidine compounds exhibit significant anticancer activity. They are explored for their potential to inhibit cancer cell growth and metastasis, making them valuable in developing new oncology treatments .
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of piperidine derivatives make them candidates for treating infections. Their ability to disrupt microbial cell processes is crucial for developing new antibiotics .
Neuroprotective Therapies
Piperidine structures are being studied for their neuroprotective effects, which could lead to treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Analgesic and Anti-inflammatory Drugs
The analgesic and anti-inflammatory activities of piperidine derivatives are well-documented. They are used to develop medications that alleviate pain and reduce inflammation, improving patient quality of life .
Antiviral and Antimalarial Research
Piperidine derivatives are also significant in antiviral and antimalarial drug research. Their structural features allow them to interact with viral particles and plasmodium species, offering a pathway to new treatments .
Pharmacokinetic Enhancements
Modifications with piperidine derivatives, such as 2-(1-(Acetylglycyl)piperidin-4-yl)acetic acid, can improve the pharmacokinetic profile of drugs, enhancing their absorption, distribution, metabolism, and excretion (ADME) properties .
Wirkmechanismus
While the specific mechanism of action for “2-(1-(Acetylglycyl)piperidin-4-yl)acetic acid” is not mentioned in the sources, piperidine derivatives have been found to have various pharmacological activities . For example, some piperidin-4-yl)acetamides have been found to be potent inhibitors of soluble epoxide hydrolase with anti-inflammatory activity .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-(2-acetamidoacetyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-8(14)12-7-10(15)13-4-2-9(3-5-13)6-11(16)17/h9H,2-7H2,1H3,(H,12,14)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAWSCKNSBYJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Acetylglycyl)piperidin-4-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



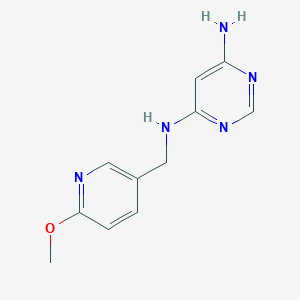
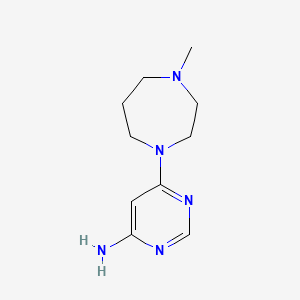


![3-[(3-Fluorophenyl)methylidene]azetidine](/img/structure/B1469955.png)
